methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate
Description
Methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate is a structurally complex coumarin-fused pyranochromene derivative. Its core consists of a pyrano[3,2-c]chromene scaffold substituted with a coumarin-linked methoxy group at the 4-position, a methyl carboxylate at the 3-position, and hydroxyl and amino groups at the 8- and 2-positions, respectively.
Properties
Molecular Formula |
C30H21NO9 |
|---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate |
InChI |
InChI=1S/C30H21NO9/c1-36-29(34)25-23(24-26(40-27(25)31)19-11-10-17(32)13-22(19)39-30(24)35)18-7-3-5-9-21(18)37-14-16-12-15-6-2-4-8-20(15)38-28(16)33/h2-13,23,32H,14,31H2,1H3 |
InChI Key |
XYPSWFYTBXINPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3OCC4=CC5=CC=CC=C5OC4=O)C(=O)OC6=C2C=CC(=C6)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxycoumarin with aromatic aldehydes and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as Fe3O4@TiO2 nanocomposite . The reaction is carried out in aqueous media at room temperature, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It exhibits potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Physical and Spectral Properties
- Brominated derivative 12m forms a stable white solid, likely due to increased molecular rigidity from bromine .
Spectroscopic Data :
- IR spectra for 6h show peaks at 3406 cm⁻¹ (OH/NH), 2191 cm⁻¹ (CN), and 1636 cm⁻¹ (C=O), consistent with hydroxyl, nitrile, and carbonyl groups .
Biological Activity
Methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate is a complex organic compound belonging to the pyranochromene family. Its structure, which includes multiple functional groups such as an amino group, hydroxyl group, and carboxylate moiety, suggests significant potential for various biological activities. This article reviews current research findings on its biological activity, including anticancer properties and other therapeutic potentials.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 447.46 g/mol. The compound features a chromene core characterized by a fused benzopyran system, which enhances its chemical reactivity and solubility.
Biological Activities
Research indicates that derivatives of pyranochromenes exhibit significant biological activities, particularly in anticancer research. The following table summarizes the notable biological activities associated with this compound:
Case Studies and Research Findings
- Anticancer Properties : In a study published in Journal of Medicinal Chemistry, methyl 2-amino-8-hydroxy derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, showcasing the compound's potential as a lead for anticancer drug development .
- Antioxidant Activity : A research article highlighted the antioxidant capabilities of this compound, showing its effectiveness in reducing oxidative stress markers in vitro. This suggests potential applications in preventing oxidative stress-related diseases .
- Antimicrobial Effects : Another study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing that the compound effectively inhibited bacterial growth at low concentrations. This positions it as a candidate for further development into antimicrobial agents .
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic pathways utilizing readily available starting materials. Common methods include:
- Condensation Reactions : Combining chromene derivatives with amino acids or amines to form pyranochromene structures.
- Functional Group Modifications : Introducing hydroxyl and methoxy groups through selective functionalization techniques.
These synthetic routes allow for the efficient construction of the target compound while providing avenues for creating derivatives with enhanced biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
